REACTION_CXSMILES
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[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])=[CH:11][CH:10]=1
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Name
|
|
Quantity
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15.7 g
|
Type
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reactant
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Smiles
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N(CCO)CCO
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Name
|
|
Quantity
|
14.4 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(CCl)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was isolated
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN(CCO)CCO)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |